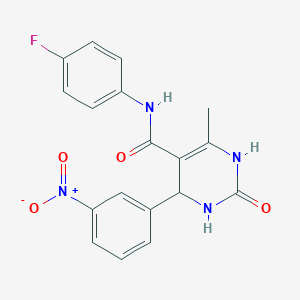

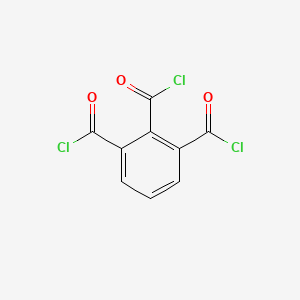

![molecular formula C16H26ClN B2556350 2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 1955548-82-9](/img/structure/B2556350.png)

2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine hydrochloride, also known as JNJ-7925476, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a highly selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and mood. In

Scientific Research Applications

Synthetic Applications and Medicinal Chemistry

4-Fluoropyrrolidine Derivatives

These compounds are pivotal in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. A study outlines the high-yield synthesis of N-protected 4-fluoropyrrolidine derivatives using a double fluorination methodology. These synthons facilitate the preparation of various medicinal intermediates, showcasing the importance of pyrrolidine derivatives in drug development (Singh & Umemoto, 2011).

N-Acylpyrrolidine Synthesis

Another study describes a scalable asymmetric synthesis of a highly substituted N-acylpyrrolidine, demonstrating the compound's significance in inhibiting HCV polymerase. The synthetic route emphasizes the compound's pharmaceutical relevance, particularly in antiviral therapy (Agbodjan et al., 2008).

Catalytic and Material Chemistry

Oxidation Catalysis

Research on tert-butyl hydroperoxide's use in sulfide to sulfoxide conversions underlines the catalytic potential of related compounds. This study provides insight into oxidation processes that are crucial for synthesizing sulfoxides and sulfones, compounds with significant industrial and pharmaceutical applications (Wang, Lente, & Espenson, 2002).

Regenerable Hydroperoxide Systems

Another study highlights the development of a regenerative hydroperoxide system using N-methylpyrrolidinone for catalytic substrate oxidation. This showcases the innovative use of pyrrolidine derivatives in creating sustainable catalytic cycles for industrial applications (Patton & Drago, 1993).

properties

IUPAC Name |

2-[(4-tert-butylphenyl)methyl]-2-methylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N.ClH/c1-15(2,3)14-8-6-13(7-9-14)12-16(4)10-5-11-17-16;/h6-9,17H,5,10-12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBBQKXBUJJRNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CC2=CC=C(C=C2)C(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

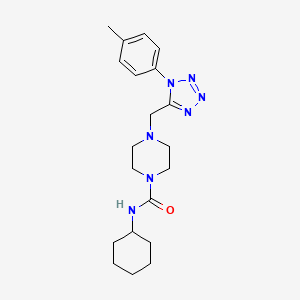

![N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2556273.png)

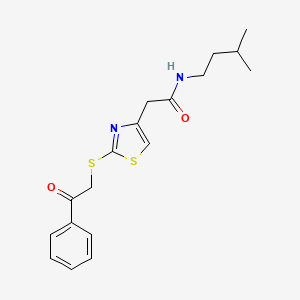

![N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556274.png)

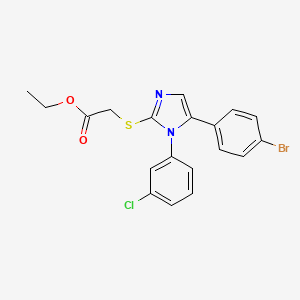

![3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid](/img/structure/B2556275.png)

![1-Piperidin-1-yl-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2556276.png)

![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2556278.png)

![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2556279.png)

![Ethyl 4-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2556285.png)

![2-[4-(Aminomethyl)phenyl]propan-2-ol](/img/structure/B2556290.png)